CNS Activity: 2,2- vs. 1,1-Dioxide Scaffold in Rodent Models
In a direct head-to-head comparison within the same study, the unsubstituted 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide scaffold was evaluated for CNS activity against its isomeric counterpart, the 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold. The 2,2-dioxide series exhibited a distinct pharmacological profile, with specific derivatives demonstrating statistically significant activity in tests predictive of antipsychotic efficacy (e.g., inhibition of amphetamine-induced toxicity and conditioned avoidance response in rats) at doses where the 1,1-dioxide series was inactive [1]. This establishes that the position of the sulfone group (2,2- vs. 1,1-) is a critical determinant of in vivo CNS activity.
| Evidence Dimension | In vivo CNS activity (Amphetamine toxicity inhibition in rats) |
|---|---|
| Target Compound Data | Derivative of 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide (Compound 4b): 60% inhibition at 50 mg/kg p.o. |
| Comparator Or Baseline | Derivative of 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (Compound 6b): Inactive at 50 mg/kg p.o. |
| Quantified Difference | 60% inhibition vs. inactive at the same dose level |
| Conditions | Male Sprague-Dawley rats; Amphetamine sulfate (5 mg/kg i.p.) induced toxicity; test compound administered orally 1 hour prior to amphetamine. |
Why This Matters
This in vivo data provides a clear, quantifiable reason to select the 2,2-dioxide scaffold over the 1,1-dioxide analog for CNS-targeted research programs, as the latter fails to show efficacy in the same behavioral model.
- [1] Sianesi E, Redaelli R, Magistretti MJ, Massarani E. New benzothiazines. 4. 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide nitrogen derivatives with central nervous system activity. J Med Chem. 1973;16(10):1133-1137. View Source
